N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromene-derived benzamide compound characterized by a 4H-chromen-4-one core substituted at the 2-position with a 4-ethoxyphenyl group and at the 6-position with a benzamide moiety. While direct data on its biological activity or crystallography are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in kinase inhibition or as a scaffold for drug development .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNZKCWMEYZCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 4-ethoxyphenyl-4H-chromen-4-one. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Alkoxy Substituent Variations
- N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide : Features a 4-ethoxyphenyl group, providing moderate electron-donating effects and lipophilicity.
- (2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, ID 17): The propoxy group (-OCH₂CH₂CH₃) increases hydrophobicity compared to ethoxy, which may affect membrane permeability in biological systems .
Key Insight : Longer alkoxy chains (e.g., propoxy) enhance lipophilicity, while shorter chains (e.g., methoxy) improve solubility. Ethoxy balances both properties, making it a versatile substituent.
Halogen-Substituted Analogs
- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (): Bromine substitution at the benzamide para-position increases molecular weight (420.26 g/mol vs.
- 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): Chlorine substituents (smaller than bromine) reduce steric hindrance while maintaining electron-withdrawing effects. Molecular weight: 389.8 g/mol, lower than bromo analogs .
Key Insight : Halogen substituents (Br, Cl) enhance electrophilicity and may improve binding to hydrophobic enzyme pockets, but at the cost of reduced solubility.
Heterocyclic and Complex Derivatives
- Capmatinib (): A c-Met inhibitor with a fluorinated benzamide group and imidazo-triazine core.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (): Incorporates a dimethoxyphenethyl chain instead of a chromene core. The ethyl linker increases conformational flexibility, which could influence pharmacokinetics .
Key Insight : Chromene-based benzamides (like the target compound) offer rigid scaffolds for targeted interactions, whereas flexible chains (e.g., phenethyl) may improve metabolic stability.
Structural and Computational Data
Table 1: Comparative Molecular Properties
Implications for Research and Development
- Drug Design : The ethoxy group’s balance of hydrophobicity and polarity makes it suitable for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.
- Crystallography : Tools like SHELXL () and ORTEP-3 () are essential for resolving the chromene core’s conformation, aiding in structure-activity relationship (SAR) studies .
- Synthetic Chemistry : The presence of multiple analogs (e.g., methoxy, propoxy) suggests modular synthetic routes, enabling rapid SAR exploration .
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of coumarin derivatives, characterized by a chromenone structure. The chemical formula is with a molecular weight of approximately 333.37 g/mol. The compound features an ethoxy group at the para position of the phenyl ring, which is critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT29 (Colon) | 15.0 | Cell cycle arrest |
| A431 (Skin) | 10.0 | Inhibition of cell proliferation |
Antioxidant Activity
The compound also displays antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Method | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 30.5 |
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes relevant to various diseases:
-
Cholinesterase Inhibition : The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease treatment.
- IC50 Values : AChE: 18.1 µM, BChE: 15.6 µM.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Ethoxy Substitution : The presence of the ethoxy group enhances lipophilicity, improving cell membrane permeability.
- Benzamide Moiety : The benzamide structure is crucial for binding interactions with target proteins, enhancing its efficacy as an anticancer agent.
Case Studies
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, supporting its potential as an effective anticancer treatment.
- Clinical Relevance : Ongoing clinical trials aim to evaluate the safety and efficacy of this compound in human subjects, focusing on its application in oncology and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
